N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11(9-12-7-8-19-10-12)15-20(16,17)14-6-4-3-5-13(14)18-2/h3-8,10-11,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGDFKNBLWJSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Precursors
The compound’s structure comprises two primary components:
- 2-Methoxybenzenesulfonamide backbone
- 1-(Furan-3-yl)propan-2-amine side chain
Retrosynthetically, the molecule can be dissected into:
Synthesis of 1-(Furan-3-yl)Propan-2-Amine
Reductive Amination of 1-(Furan-3-yl)Propan-2-One
The ketone precursor 1-(furan-3-yl)propan-2-one is synthesized via Friedel-Crafts acylation of furan-3-carbaldehyde with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol yields the amine:
$$
\text{1-(Furan-3-yl)propan-2-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(Furan-3-yl)propan-2-amine} \quad \text{(Yield: ~65\%)}.
$$
Gabriel Synthesis
An alternative route employs the Gabriel method, where 1-(furan-3-yl)propan-2-yl phthalimide is hydrolyzed using hydrazine hydrate to release the amine:
$$
\text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{1-(Furan-3-yl)propan-2-amine} \quad \text{(Yield: ~58\%)}.
$$
Sulfonamide Coupling Reaction
Nucleophilic Substitution with 2-Methoxybenzenesulfonyl Chloride
The amine reacts with 2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine):
$$
\text{1-(Furan-3-yl)propan-2-amine} + \text{2-MeO-C}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{N-(1-(Furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide} \quad \text{(Yield: 70–85\%)}.
$$
Optimization Parameters:
Purification and Characterization
Crystallization and Chromatography
Crude product is purified via:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Coupling | 70–85 | 12 | ≥95 |
| Microwave-Assisted | 75–80 | 0.5 | ≥97 |
| Gabriel Synthesis | 55–60 | 24 | ≥90 |
Challenges and Mitigation Strategies
Applications and Derivative Synthesis
The compound serves as a precursor for cannabinoid receptor antagonists and antimicrobial agents. Functionalization at the sulfonamide nitrogen (e.g., alkylation) enhances bioactivity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted benzenesulfonamides. These products can be further utilized in different applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide is , with a molecular weight of approximately 285.35 g/mol. The structure features a furan ring, a propyl chain, and a methoxybenzenesulfonamide group, which contribute to its diverse chemical properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival.
Mechanism of Action:
- The compound may inhibit key signaling pathways associated with tumor growth.
- It has been investigated for its ability to bind to Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), both of which are critical in various cancers.
Research Findings:
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of ALK activity in cancer cell lines. |
| Study B | Showed reduced cell viability in EGFR-dependent tumors. |
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory properties. The sulfonamide group is known to enhance the compound's interaction with inflammatory mediators.
Case Studies:
- Case Study 1: Evaluated the compound's efficacy in reducing inflammation in animal models, reporting significant decreases in inflammatory markers.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. Its unique structure allows it to disrupt bacterial cell walls or inhibit essential enzymes.
Research Findings:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition of growth at low concentrations. |
| Escherichia coli | Moderate antibacterial effects observed. |
Industrial Applications
In an industrial context, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. Automated systems are often employed to maintain consistent quality throughout the synthesis process.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group play critical roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its binding affinity and interaction dynamics are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Sulfonamide Derivatives
Sulfonamides are widely explored for their diverse biological activities. The target compound shares its sulfonamide core with several analogs:
- 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (): This derivative features a benzimidazole ring fused to the benzene-sulfonamide core. The dimethylamino group enhances its basicity, contrasting with the target compound’s methoxy group, which is electron-donating but less polar. The benzimidazole moiety may confer stronger π-π stacking interactions in biological targets compared to the furan ring .
Table 1: Key Differences in Sulfonamide Derivatives
Alkoxy-Substituted Compounds
The 2-methoxy group on the benzene ring is a defining feature. Comparisons with alkoxy-substituted analogs include:
- 4-Methoxy, 4-ethoxy, and 4-propoxyphenyl derivatives (): These compounds, such as N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide analogs, demonstrate that increasing alkoxy chain length (methoxy → propoxy) enhances lipophilicity but may reduce solubility. The target compound’s ortho-methoxy group could sterically hinder interactions compared to para-substituted analogs .
- Formoterol-related compounds (): These feature 4-methoxyphenyl and propan-2-ylamino groups. The substitution pattern on the propan-2-yl group (e.g., furan vs. methoxyphenyl) influences electronic and steric profiles, affecting receptor selectivity and metabolic pathways .
Table 2: Alkoxy Group Effects
Heterocyclic Moieties
The furan ring in the target compound distinguishes it from other heterocyclic systems:
- N-Phenyl-2-furohydroxamic acid (, compound 11): This hydroxamic acid derivative shares the furan ring but lacks the sulfonamide group. Hydroxamic acids are potent metal chelators, whereas sulfonamides often target enzymes like carbonic anhydrase or proteases .
- Benzimidazole derivatives (): The aromatic benzimidazole ring provides greater rigidity and thermal stability compared to furan, which is more prone to oxidative degradation .
Table 3: Heterocycle Comparisons
Research Implications
The target compound’s structure positions it as a candidate for investigating sulfonamide-based therapeutics with enhanced solubility (due to methoxy and furan groups) and selectivity. Comparative studies with para-substituted alkoxy derivatives () and rigid heterocycles () could optimize its pharmacokinetic profile.
Biological Activity
N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a propyl chain, and a methoxybenzenesulfonamide group, contributing to its reactivity and biological activity. The structural components play critical roles in its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of benzo[b]furan have shown promising antiproliferative effects against various cancer cell lines.
Key Findings:
- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This was demonstrated in studies where the compound disrupted microtubule organization, blocking the cell cycle at the G2/M phase .
- IC50 Values : Research indicates that certain derivatives exhibit IC50 values ranging from 0.08 µM to 0.42 µM against various cancer cell lines, highlighting their potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SMMC-7721 (hepatocarcinoma) | 0.08 ± 0.01 |
| Compound B | MDA-MB-231 (breast cancer) | 0.19 ± 0.04 |
| Compound C | HeLa (cervical cancer) | 0.23 ± 0.05 |
| Compound D | CT-26 (mouse colon cancer) | 0.42 ± 0.07 |
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for antibacterial activity.
Key Findings:
- Target Bacteria : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism : The antibacterial mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth.
- Binding Affinity : Ongoing studies are focusing on the binding dynamics of the compound with target proteins to elucidate its mechanism further.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Study on Anticancer Activity : A study demonstrated that a derivative exhibited significant cytotoxicity against various human cancer cell lines, correlating structural modifications with increased activity .
- Antibacterial Efficacy : Another study highlighted the effectiveness of methoxybenzenesulfonamide derivatives against resistant bacterial strains, showcasing their potential as new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
